molecular formula C8H10BrN5 B13061412 1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine

1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13061412
M. Wt: 256.10 g/mol
InChI Key: YEZIBLWVYNJZCG-UHFFFAOYSA-N
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Description

1-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine (CAS 1344099-44-0) is a high-purity pyrazole derivative with the molecular formula C8H10BrN5 and a molecular weight of 256.10 . This compound belongs to the class of 3-amino pyrazoles, which are recognized in scientific literature as valuable scaffolds in medicinal chemistry and drug discovery . Its structure, featuring a bromine atom and a flexible ethyl linker connecting two pyrazole rings, makes it a versatile building block for constructing more complex molecules. Researchers can utilize this compound in the synthesis of novel heterocyclic compounds, such as 1,2,4-triazol-3-amine derivatives, for biological screening . The 3-amino pyrazole core is of significant interest, with research indicating that similar derivatives have been investigated for their potential therapeutic applications, including as agents against tuberculosis . Pyrazole-based compounds are known to exhibit a wide range of biological and pharmaceutical properties and possess interesting coordination capabilities, which are also relevant in the development of metal-organic frameworks (MOFs) and in the extraction of metal ions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10BrN5

Molecular Weight

256.10 g/mol

IUPAC Name

1-[2-(4-bromopyrazol-1-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C8H10BrN5/c9-7-5-11-14(6-7)4-3-13-2-1-8(10)12-13/h1-2,5-6H,3-4H2,(H2,10,12)

InChI Key

YEZIBLWVYNJZCG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CCN2C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthesis Starting from 2-(4-Bromo-1H-pyrazol-1-yl)ethanol

One common route involves the intermediate 2-(4-bromo-1H-pyrazol-1-yl)ethanol, which is commercially available or synthesized by bromination of pyrazole followed by alkylation with ethylene glycol derivatives.

Step Reaction Conditions Notes
1 Preparation of 2-(4-bromo-1H-pyrazol-1-yl)ethanol Bromination of pyrazole, then alkylation with ethylene oxide or ethylene glycol derivatives Intermediate isolated and purified; confirmed by NMR and MS
2 Conversion of 2-(4-bromo-1H-pyrazol-1-yl)ethanol to this compound Amination via substitution or reductive amination using appropriate amine sources Reaction temperature typically 15–35 °C; solvents include acetonitrile or DMF; catalysts such as potassium persulfate may be used for oxidation steps
3 Purification Chromatography or recrystallization High purity confirmed by NMR, IR, and elemental analysis

This method leverages the reactivity of the hydroxyethyl intermediate to introduce the second pyrazole ring and the amine functionality.

Multi-Step Pyrazole Derivative Coupling

Another approach involves direct coupling of brominated pyrazole derivatives with pyrazolyl ethyl amines under controlled conditions:

Step Reaction Conditions Yield & Purity
1 Bromination of pyrazole to obtain 4-bromo-1H-pyrazole Use of brominating agents such as N-bromosuccinimide (NBS) Yield ~75–80%
2 Alkylation with 2-(1H-pyrazol-1-yl)ethylamine Solvent: acetonitrile; catalyst: sulfuric acid or organic acids; temperature: 50–82 °C Optimized to minimize side reactions
3 Introduction of amine group at 3-position Amination via nucleophilic substitution or reductive amination Purification by column chromatography
4 Final purification and characterization NMR, IR, mass spectrometry Confirm structure and >95% purity

Key Reaction Parameters

Parameter Typical Range Effect on Reaction
Temperature 15–82 °C (step-dependent) Influences reaction rate and selectivity
Solvent Acetonitrile, DMF, or ethanol Solubility of reactants and intermediates
Catalyst/Acid Sulfuric acid, acetic acid, p-toluenesulfonic acid Promotes electrophilic substitution and oxidation
Oxidizing Agent Potassium persulfate (1.3–1.7 eq) Used in oxidation steps to facilitate ring formation or functional group transformation
Reaction Time Several hours to overnight Ensures complete conversion

Research Findings and Characterization

  • Spectroscopic confirmation: NMR (both ^1H and ^13C) and IR spectroscopy are essential to confirm the substitution pattern on the pyrazole rings and the presence of the amine group.
  • Mass spectrometry: Confirms molecular weight (256.10 g/mol) consistent with the molecular formula C8H10BrN5.
  • Purity: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to assess purity, typically achieving >95% after purification.
  • Yields: Optimized methods report yields in the range of 70–85%, depending on reaction scale and conditions.

Summary Table of Preparation Routes

Route Starting Material Key Steps Yield (%) Advantages Limitations
A 2-(4-bromo-1H-pyrazol-1-yl)ethanol Amination, coupling 75–80 Straightforward intermediate; commercially available Requires multi-step purification
B 4-bromo-1H-pyrazole + 2-(1H-pyrazol-1-yl)ethylamine Bromination, alkylation, amination 70–85 High yield; well-studied conditions Sensitive to temperature and acid concentration
C Brominated pyrazole derivatives + amine sources Oxidation with potassium persulfate, acid catalysis 70–80 Efficient oxidation step; scalable Requires careful control of oxidant and acid equivalents

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The pyrazole moiety is frequently explored for its pharmacological properties. Specifically, compounds containing the pyrazole structure have been investigated for their potential as:

  • Anticancer agents : Research indicates that pyrazole derivatives can inhibit tumor growth by targeting specific cellular pathways.
  • Anti-inflammatory drugs : Some studies suggest that 1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine may exhibit anti-inflammatory effects, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.

Agricultural Chemistry

The compound has potential applications in agriculture as a pesticide or herbicide due to its ability to disrupt biological processes in pests. Pyrazole derivatives are being studied for their effectiveness against various agricultural pests, which could lead to the development of safer and more efficient agrochemicals.

Material Science

Research into the use of pyrazole derivatives in material science has shown promise. These compounds can be utilized in:

  • Coordination chemistry : Pyrazoles can act as ligands in metal complexes, which may have applications in catalysis or materials with specific electronic properties.
  • Organic electronics : The unique electronic properties of pyrazole derivatives may allow them to be used in organic light-emitting diodes (OLEDs) or organic photovoltaic devices.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al. (2023)Anticancer ActivityDemonstrated that compounds with a similar structure inhibited cell proliferation in breast cancer cell lines by inducing apoptosis.
Johnson et al. (2022)Anti-inflammatory EffectsReported significant reduction in inflammatory markers in animal models treated with pyrazole derivatives, suggesting potential therapeutic benefits.
Lee et al. (2024)Agricultural UseFound that pyrazole-based compounds exhibited effective pest control against aphids and whiteflies, with lower toxicity to beneficial insects compared to conventional pesticides.

Mechanism of Action

The mechanism of action of 1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can interact with DNA or proteins, affecting cellular processes .

Comparison with Similar Compounds

Key Structural and Functional Insights

Substitution Effects: Bromine vs. Bromine’s larger atomic radius may improve receptor binding in medicinal chemistry applications.

Synthetic Accessibility :

  • The tert-butyl derivative and fluorophenyl analog utilize straightforward cyclization methods, whereas the discontinued status of the target compound suggests synthetic challenges, such as low yields or purification difficulties.

Kinase Inhibition: Pyrazol-3-amines with indole or pyrrolidine motifs (e.g., ) show antiproliferative effects, highlighting the role of aromatic and heterocyclic substituents in biological activity.

Molecular Weight and Physicochemical Properties

  • The target compound’s molecular weight (256.11 g/mol) is higher than non-brominated analogs (e.g., at 177.18 g/mol), which may impact solubility and bioavailability.
  • Bromine’s lipophilicity could enhance membrane permeability compared to polar groups like amines or fluorophenyls .

Biological Activity

1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine, with the CAS number 1344099-44-0, is a compound that belongs to the pyrazole class of organic compounds. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

The molecular formula of this compound is C8H10BrN5, with a molecular weight of 256.10 g/mol. The compound features a bromine atom, which is significant for its biological activity due to its influence on electronic properties and steric factors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains such as E. coli and S. aureus. In one study, a series of pyrazole derivatives demonstrated significant antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, related compounds have shown up to 85% inhibition of TNF-α at specific concentrations . This suggests that this compound may possess similar anti-inflammatory capabilities.

Anticancer Activity

The potential anticancer properties of pyrazole derivatives have been explored in various studies. One investigation found that certain pyrazole compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The specific activity of this compound in cancer models remains to be thoroughly investigated but could be inferred from the general trends observed in pyrazole research.

Study on Antimicrobial Efficacy

In a study conducted by Burguete et al., a group of novel 1,5-diaryl pyrazole derivatives was synthesized and tested against multiple bacterial strains. The results indicated that specific modifications in the pyrazole structure significantly enhanced antimicrobial activity . This reinforces the hypothesis that structural variations in compounds like this compound could lead to increased efficacy.

Anti-inflammatory Mechanisms

A comprehensive review highlighted several pyrazole derivatives that exhibited strong anti-inflammatory effects through COX inhibition pathways. Compounds were evaluated for their ability to reduce edema in animal models, demonstrating significant reductions compared to control groups . This suggests that similar mechanisms may be at play for this compound.

Data Table: Biological Activities of Pyrazole Derivatives

Activity Compound Effect Reference
AntimicrobialVarious PyrazolesMIC against E. coli
Anti-inflammatoryPyrazole DerivativesInhibition of TNF-α
AnticancerPyrazole CompoundsInduction of apoptosis

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